molecular formula C8H16ClNO3 B11820612 Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride

Cat. No.: B11820612
M. Wt: 209.67 g/mol
InChI Key: KEHHVCKPABURLO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is known for its unique structure, which includes a tetrahydropyran ring, an amino group, and an ethyl ester group. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride typically involves the reaction of tetrahydropyran derivatives with ethyl chloroformate and ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted amine derivatives .

Scientific Research Applications

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrahydropyran ring structure and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 5-aminooxane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHHVCKPABURLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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